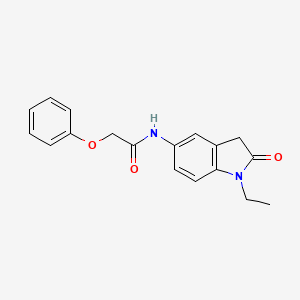
N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxoindolin-5-yl)-2-phenoxyacetamide, commonly known as EOAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EOAI is a synthetic compound that belongs to the family of indolin-2-ones and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Heteroaromatic Sulfones in Biological Research
Heteroaromatic sulfones, such as the 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), have been explored for their selective reactivity with protein thiols, which is crucial for preventing cross-linking in proteomics workflows and for targeted redox investigations in biological research. Such compounds offer a solution to the limitations of traditional thiol-blocking reagents by providing improved selectivity and reactivity, essential for accurate studies of physiological and pathological processes (Chen et al., 2017).
Antioxidant Activities of Phenolic Compounds
Phenolic derivatives like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their roles as antioxidants. These compounds exhibit varying degrees of effectiveness in inhibiting lipid peroxidation, acting as peroxyl radical scavengers. Their antioxidant properties have implications for developing protective agents against oxidative stress-related damage (Dinis, Maderia, & Almeida, 1994).
Biologically Active Compounds from 2-Oxoindoline Derivatives
The exploration of 2-oxoindoline derivatives for their biological activities, including the synthesis and pharmacological evaluation of compounds like N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, indicates a methodical approach to identifying new, active pharmaceutical agents. These compounds, having shown notable nootropic activity, underline the potential of 2-oxoindoline derivatives in drug discovery (Altukhov, 2014).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, exemplified by the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcases a synthetic approach relevant to the preparation of intermediates for pharmaceuticals. The optimization of this process, including the selection of acyl donors and reaction conditions, is fundamental in the efficient synthesis of drug candidates (Magadum & Yadav, 2018).
Oxazolidinone Antibacterial Agents
Studies on oxazolidinone analogs, such as U-100592 and U-100766, for their in vitro antibacterial activities against a range of pathogens, underscore the therapeutic potential of novel chemical entities. These compounds, effective against resistant strains without cross-resistance issues, highlight the importance of structural modifications in developing new antibiotics (Zurenko et al., 1996).
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-16-9-8-14(10-13(16)11-18(20)22)19-17(21)12-23-15-6-4-3-5-7-15/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUQDEIHORKJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)
![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)
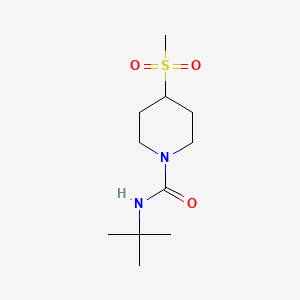
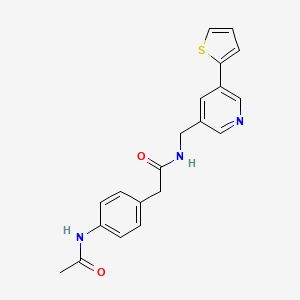
![2-((5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B2535407.png)
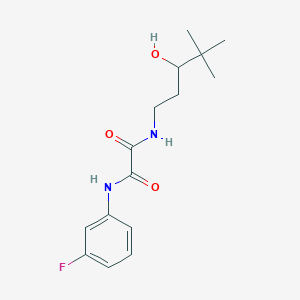
![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)
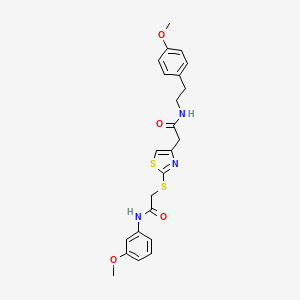
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)